![molecular formula C15H26N2O3Si B14293711 2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) CAS No. 114022-31-0](/img/structure/B14293711.png)
2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is a complex organosilicon compound It features a silanetriol core bonded to three ethan-1-ol groups and a pyridin-3-ylmethylideneamino propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) typically involves the following steps:
Formation of the Pyridin-3-ylmethylideneamino Propyl Group: This step involves the condensation of pyridine-3-carbaldehyde with 3-aminopropyltriethoxysilane under acidic conditions to form the Schiff base.
Hydrolysis and Condensation: The Schiff base is then hydrolyzed and condensed with triethanolamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
化学反応の分析
Types of Reactions
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The silanetriol core can participate in substitution reactions with other silanes or siloxanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions with chlorosilanes or alkoxysilanes under anhydrous conditions are common.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various siloxane derivatives.
科学的研究の応用
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its potential use in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism by which 2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) exerts its effects involves its ability to form stable complexes with metal ions. The pyridin-3-ylmethylideneamino group acts as a chelating agent, binding to metal ions and stabilizing them in solution. This property is particularly useful in catalysis and coordination chemistry.
類似化合物との比較
Similar Compounds
2,2’,2’'-Trihydroxyethylsilane: Similar structure but lacks the pyridin-3-ylmethylideneamino group.
3-Aminopropyltriethoxysilane: Contains the aminopropyl group but lacks the triethanolamine moiety.
Pyridine-3-carbaldehyde: Contains the pyridine ring but lacks the silanetriol core.
Uniqueness
2,2’,2’'-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol) is unique due to its combination of a silanetriol core with a pyridin-3-ylmethylideneamino group. This unique structure imparts specific properties, such as enhanced stability and the ability to form stable metal complexes, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
114022-31-0 |
|---|---|
分子式 |
C15H26N2O3Si |
分子量 |
310.46 g/mol |
IUPAC名 |
2-[bis(2-hydroxyethyl)-[3-(pyridin-3-ylmethylideneamino)propyl]silyl]ethanol |
InChI |
InChI=1S/C15H26N2O3Si/c18-6-10-21(11-7-19,12-8-20)9-2-5-17-14-15-3-1-4-16-13-15/h1,3-4,13-14,18-20H,2,5-12H2 |
InChIキー |
YLUURGBAPGDZGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C=NCCC[Si](CCO)(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


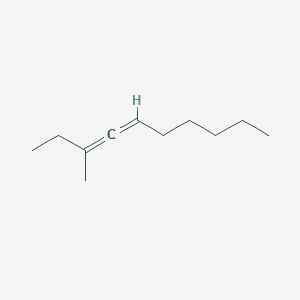
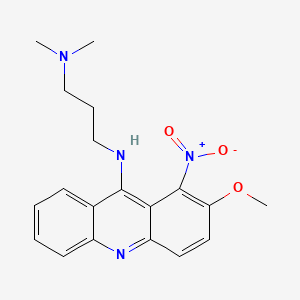
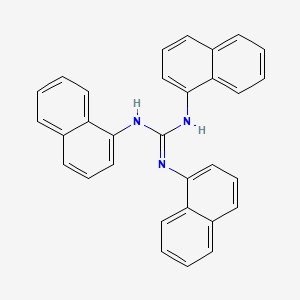
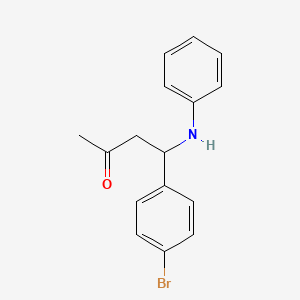
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
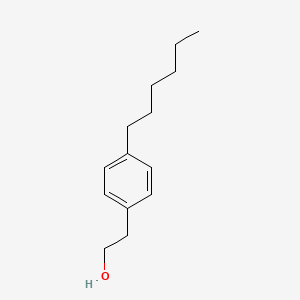
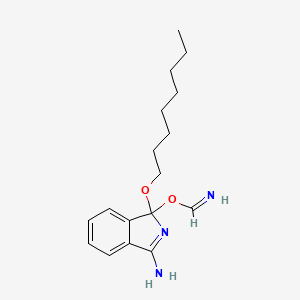
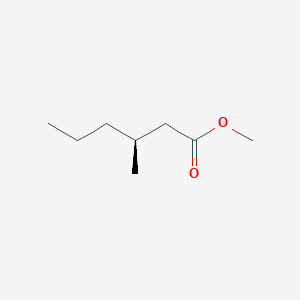
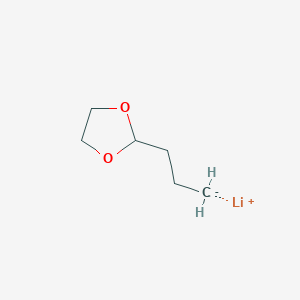
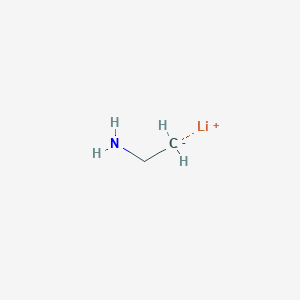
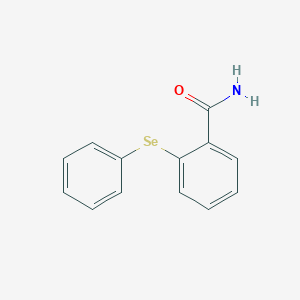
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)

